(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone
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Description
(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone is a useful research compound. Its molecular formula is C20H20F3N3O3S and its molecular weight is 439.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Research on similar compounds focuses on synthesis methodologies, structural characterization, and analysis of molecular interactions. For instance, studies on related heterocyclic compounds have detailed their synthesis and provided insights into their structural aspects through techniques like X-ray diffraction, highlighting their potential in drug development and chemical synthesis (S. Benaka Prasad et al., 2018; C. S. Karthik et al., 2021).
Antimicrobial and Antitumor Activity
Compounds within this class have demonstrated significant antimicrobial and antitumor activities. This suggests that derivatives of (4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone might also possess similar biological properties, offering a pathway for the development of new therapeutic agents (N. Patel et al., 2011; R. Bhole et al., 2011).
Drug Development and Receptor Interaction
Further research into related compounds has explored their interaction with biological receptors, underscoring their potential in drug development, particularly as selective estrogen receptor modulators (SERMs) and cannabinoid receptor antagonists. This highlights the compound's relevance in developing drugs with specific receptor targets, offering insights into the molecular basis of drug-receptor interactions and the potential for creating highly targeted therapies (A. Palkowitz et al., 1997; J. Shim et al., 2002).
Properties
IUPAC Name |
[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N3O3S/c1-24-17-8-4-5-9-18(17)26(30(24,28)29)14-10-12-25(13-11-14)19(27)15-6-2-3-7-16(15)20(21,22)23/h2-9,14H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLJLBWEFNBUIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)C(=O)C4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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